![molecular formula C16H16ClFO3 B2592749 {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol CAS No. 690969-83-6](/img/structure/B2592749.png)

{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

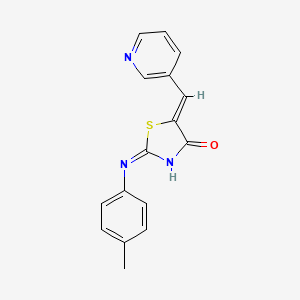

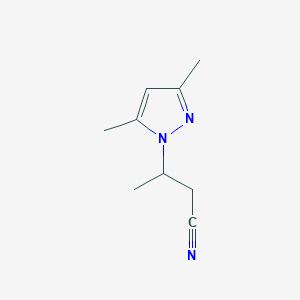

The molecular formula of “{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol” is C16H16ClFO3 . It has an average mass of 310.748 Da and a monoisotopic mass of 310.077209 Da .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 308.74 . It is stored at a temperature of 28°C .Applications De Recherche Scientifique

Kinetic Study of SNAr Reactions

The study by Knipe, McGuinness, and Watts (1981) discusses the kinetics of nucleophilic aromatic substitution (SNAr) reactions, highlighting the reactivity of halogenated aromatics with methoxide ions in methanol. This research provides insight into the mechanisms that could be relevant to understanding how "{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol" might react under similar conditions, given its halogen and ether functionalities (Knipe, McGuinness, & Watts, 1981).

Aryl-Alcohol Oxidase and Catalysis

Ferreira et al. (2015) examined the role of aromatic stacking interactions in the catalysis of aryl-alcohol oxidase (AAO), which is involved in lignin degradation. This enzyme's interaction with substrates containing π systems, similar to the aromatic components of "this compound", sheds light on potential biocatalytic applications or degradation pathways of complex organic molecules (Ferreira et al., 2015).

Carboxylation and Dehydroxylation of Phenolic Compounds

Bisaillon et al. (1993) explored the anaerobic carboxylation and dehydroxylation of phenolic compounds to their corresponding benzoic acids by a methanogenic consortium. This research could provide a basis for understanding how "this compound" might undergo similar transformations, especially considering its phenolic structure (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Stereoselective Synthesis and Microfluidic Applications

The stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor, as described by Kluson et al. (2019), demonstrates the potential for utilizing microfluidic technology in the synthesis and manipulation of complex organic compounds. This could be relevant for the synthesis or analysis of "this compound" under controlled conditions (Kluson et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8,19H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQQNHZTIVYZSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2592669.png)

![5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B2592674.png)

![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2592682.png)

![Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2592683.png)

![1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592685.png)

![3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2592686.png)

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2592687.png)

![8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2592688.png)